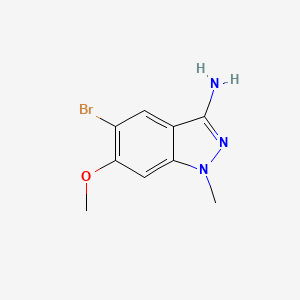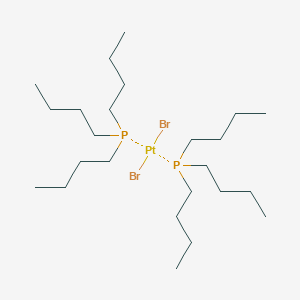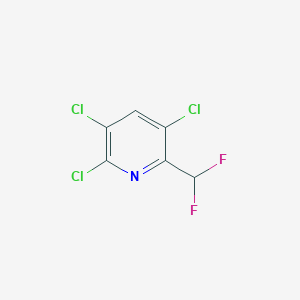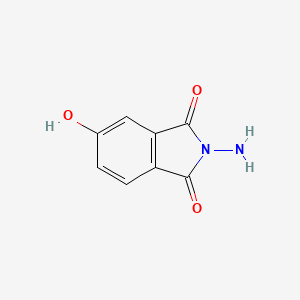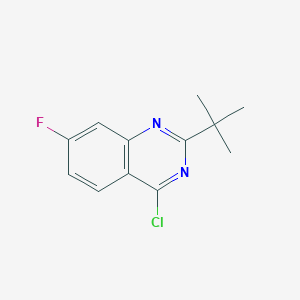
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of tert-butyl, chloro, and fluoro substituents in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while chloro and fluoro groups can be introduced using chlorinating and fluorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex quinazoline-based structures.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-4-chloroquinazoline
- 2-(tert-Butyl)-7-fluoroquinazoline
- 4-chloro-7-fluoroquinazoline
Uniqueness
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is unique due to the combination of tert-butyl, chloro, and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12ClFN2 |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-7-fluoroquinazoline |
InChI |
InChI=1S/C12H12ClFN2/c1-12(2,3)11-15-9-6-7(14)4-5-8(9)10(13)16-11/h4-6H,1-3H3 |
Clave InChI |
HZPSXXQPXAOLNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



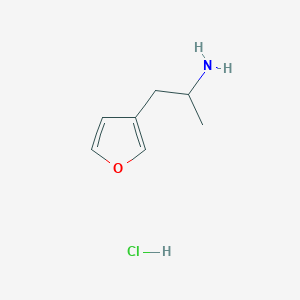
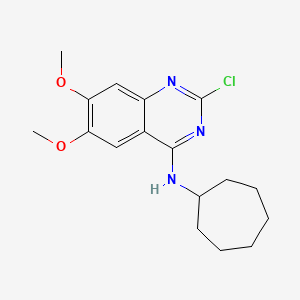
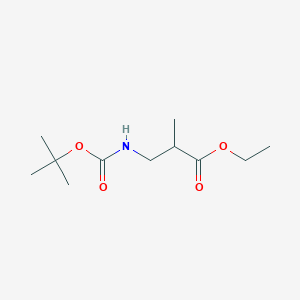
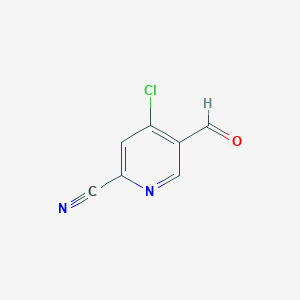
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

